molecular formula C9H9NO2 B182658 5-Ethylbenzo[d]oxazol-2(3H)-one CAS No. 151254-40-9

5-Ethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B182658
CAS No.: 151254-40-9
M. Wt: 163.17 g/mol
InChI Key: WZIUGDMSWHGYBO-UHFFFAOYSA-N
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Description

5-Ethylbenzo[d]oxazol-2(3H)-one is a versatile chemical scaffold in medicinal chemistry with significant potential across multiple therapeutic areas. Its core structure is integral to the design of novel bioactive compounds. Research indicates that benzoxazol-2(3H)-one derivatives demonstrate promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis , making them a promising avenue for developing new antibacterial pharmaceuticals to address drug resistance . Furthermore, this pharmacophore has been utilized in the design of anti-inflammatory and analgesic agents . Studies show that such derivatives can act as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), key targets in the inflammatory cascade, with demonstrated efficacy in vivo . In oncology, the benzoxazol-2(3H)-one scaffold is a key component in the development of potent c-Met kinase inhibitors . Molecular hybridization strategies incorporating this moiety have yielded compounds with exceptional inhibitory activity against the c-Met kinase and anti-proliferative effects in cell-based assays . The structural features of the benzoxazolone core also make it a subject of interest in neuroscience research, particularly in the study of G protein-coupled receptor (GPCR) signaling and the development of functionally selective ligands . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIUGDMSWHGYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599505
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151254-40-9
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethylbenzo D Oxazol 2 3h One and Its Derivatives

Established Synthetic Routes for Benzoxazolones

Traditional methods for synthesizing the benzoxazolone core primarily involve the reaction of 2-aminophenol (B121084) derivatives. umn.edu These well-established routes offer reliable pathways to a variety of benzoxazolone structures.

Cyclization Reactions of Substituted Aminophenols

A cornerstone of benzoxazolone synthesis is the cyclization of substituted 2-aminophenols. nih.gov This approach is widely applicable and can be adapted to produce a diverse range of derivatives. nih.govacs.org The reaction typically involves treating the 2-aminophenol with a suitable reagent to facilitate the formation of the oxazolone (B7731731) ring. nih.gov

One common method involves the reaction of o-aminophenols with a cyanating agent. While brominated cyanating agents have been used, they are highly toxic. A safer alternative involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. nih.govacs.org This reaction proceeds by refluxing the o-aminophenol and NCTS in a solvent such as 1,4-dioxane. nih.govacs.org

Another approach is the oxidative cyclocarbonylation of 2-aminophenol. This can be achieved using iron catalysts like FeCl₃·6H₂O under relatively mild conditions in the presence of carbon tetrachloride and water. mdpi.comsciforum.net It is proposed that carbon dioxide is formed in situ and participates in the cyclization reaction with the o-aminophenol. sciforum.net

Condensation/Fusion Approaches with Phosgene (B1210022) or Urea (B33335)

Condensation or fusion reactions of o-aminophenols with phosgene or urea represent a classical and widely employed strategy for the synthesis of benzoxazolones. mdpi.compw.edu.pl These methods, while effective, often involve the use of aggressive and toxic reagents. mdpi.com

The reaction with phosgene or its equivalents is a well-developed method for this transformation. acs.org Similarly, the condensation of o-aminophenol and its derivatives with urea is a common route to benzoxazolone. pw.edu.pl A method for preparing benzo[d]oxazol-2(3H)-one involves refluxing a solution of 2-aminophenol with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (B95107) (THF). researchgate.net

ReagentConditionsAdvantagesDisadvantages
PhosgeneEthyl acetate (B1210297) solution pw.edu.plWell-developed method acs.orgUse of toxic reagent mdpi.com
UreaReflux neu.edu.trInexpensive starting materialCan require high temperatures
Carbonyldiimidazole (CDI)Reflux in anhydrous THF researchgate.netMilder conditions

Novel and Modified Synthetic Approaches

Recent research has focused on developing more efficient, greener, and versatile methods for the synthesis of benzoxazolones. These novel approaches aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of hazardous waste.

Oxidative Ring Expansion and Reduction from Isatin (B1672199) Derivatives

An alternative synthetic route to benzoxazolones involves the oxidative ring expansion and subsequent reduction of readily available isatin derivatives. umn.eduumn.edu This method provides a different disconnection approach to the benzoxazolone core. Isatins themselves can undergo various chemical transformations, including ring expansion reactions, to produce a range of biologically relevant compounds. nih.govrsc.org The reaction of isatins with in situ generated α-aryldiazomethanes can lead to a regioselective ring expansion, offering a metal-free pathway to quinolinone derivatives, which are structurally related to benzoxazolones. organic-chemistry.org

Cross-Coupling Reactions via Boronate Intermediates at C-5 Position

The functionalization of the benzoxazolone ring at the C-5 position can be achieved through modern cross-coupling reactions. While classical cross-coupling reactions like Suzuki and Heck are well-established for C-C bond formation, newer methods focus on direct C-H activation. nih.govnih.gov Transition metal-catalyzed C-H functionalization offers an atom-economical pathway for introducing substituents at specific positions. nih.govjepss.in For instance, palladium-catalyzed cross-coupling reactions have been extensively studied for C-H activation and subsequent bond formation. nih.gov The use of boronate intermediates in Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds on aromatic rings. This strategy can be applied to pre-functionalized benzoxazolones to introduce a variety of substituents at the C-5 position.

Coupling ReactionCatalyst/ReagentsPosition of FunctionalizationKey Features
Suzuki-MiyauraPalladium catalyst, Boronic acids/estersC-5Forms C-C bonds, wide substrate scope
HeckPalladium catalyst, AlkenesC-5Forms C-C double bonds
SonogashiraPalladium/Copper catalyst, Terminal alkynesC-5Forms C-C triple bonds mdpi.com
C-H ActivationTransition metal catalyst (e.g., Rh, Ir, Pd)C-5Direct functionalization, atom-economical nih.govmdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.comlew.ro This technique has been successfully applied to the synthesis of benzoxazolones and related heterocycles. acs.orgmdpi.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. acs.orglew.ro

For example, a microwave-assisted rearrangement and ring closure sequence of partially reduced nitroarenes in the presence of a chloroformate provides a convenient route to benzoxazolones. acs.orgnih.gov This method offers advantages such as the use of a more practical solvent and significantly faster reaction times (3 hours vs. 24 hours with conventional heating). acs.org Similarly, the synthesis of benzoxazoles, a related class of compounds, can be efficiently catalyzed by a deep eutectic solvent under microwave irradiation, offering good to excellent yields and the potential for catalyst recycling. mdpi.com

Nucleophilic Substitution Reactions for Side Chain Introduction

Nucleophilic substitution at the N-3 position is a widely employed strategy for introducing a diverse array of side chains onto the benzoxazolone scaffold. sci-hub.sebits-pilani.ac.inmasterorganicchemistry.com This reaction typically involves the deprotonation of the N-H group with a suitable base to form a nucleophilic anion, which then reacts with an electrophilic substrate, such as an alkyl or acyl halide. ucl.ac.bebits-pilani.ac.in

The choice of base and solvent is critical for the success of these reactions. Common bases include potassium carbonate, sodium hydride, and triethylamine, while solvents like acetonitrile, dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are frequently used. ucl.ac.besci-hub.se This methodology allows for the introduction of various functional groups, including alkyl chains, aryl groups, and heterocyclic moieties, which can significantly influence the biological activity of the resulting derivatives. sci-hub.semasterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution for N-3 Side Chain Introduction

Benzoxazolone Derivative Electrophile Base/Solvent Product Yield (%) Reference
Benzoxazolone 2-Bromo-1-(3-methoxyphenyl)ethan-1-one K2CO3 / MeCN 3-(2-(3-Methoxyphenyl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Not Specified sci-hub.se
Substituted 2-Aminophenol Chloroacetyl chloride Not Specified 2-Cl substituted intermediates for further reaction Not Specified sci-hub.se

One-Pot Synthesis Strategies for Benzoxazolone Derivatives

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. beilstein-journals.orgd-nb.info For benzoxazolone derivatives, several one-pot methods have been developed, often involving the condensation of a 2-aminophenol derivative with a carbonyl-containing compound. beilstein-journals.org

One notable approach involves the reaction of 2-aminophenols with thioamides in the presence of a promoter like triphenylbismuth (B1683265) dichloride. beilstein-journals.orgd-nb.info This method allows for the synthesis of 2-aryl- and 2-alkyl-substituted benzoxazoles under mild conditions. beilstein-journals.org Another strategy utilizes microwave assistance to facilitate the reaction between a 2-aminobenzoxazole (B146116) and an α-bromoketone in a green solvent, providing rapid access to N-alkylated derivatives. rsc.org These one-pot procedures are highly valuable for the efficient generation of diverse benzoxazolone libraries for further investigation.

Table 3: Examples of One-Pot Syntheses of Benzoxazole (B165842) Derivatives

Reactant 1 Reactant 2 Promoter/Conditions Product Yield (%) Reference
2-Aminophenols Thioamides Triphenylbismuth dichloride / 60 °C 2-Aryl/Alkyl-benzoxazoles Moderate to Excellent beilstein-journals.orgd-nb.info
2-Aminobenzoxazole α-Bromoketones Microwave-assisted / Green media N-Alkylated 2-aminobenzo[d]oxazole Good rsc.org

Functionalization Strategies for the Ethyl Moiety at C-5 and Other Positions

Strategies for Introducing the Ethyl Group

The introduction of an ethyl group at the C-5 position of the benzoxazolone ring is a key step in the synthesis of the target compound. This can be achieved through various synthetic routes, often starting from a precursor with a suitable functional group at the C-5 position. For instance, a Friedel-Crafts acylation of a benzoxazolone derivative could introduce an acetyl group, which can then be reduced to an ethyl group.

Further Modifications of the Ethyl Side Chain

Once the 5-ethylbenzoxazolone scaffold is in hand, the ethyl group itself can be a site for further functionalization, although this is less commonly explored compared to modifications at the N-3 position. Potential modifications could include benzylic halogenation followed by nucleophilic substitution to introduce a variety of functional groups at the benzylic position of the ethyl side chain. Such modifications could be used to fine-tune the steric and electronic properties of the molecule, potentially leading to enhanced biological activity.

Chemical Reactivity and Reaction Mechanisms of 5 Ethylbenzo D Oxazol 2 3h One

Fundamental Reaction Pathways

The primary reaction pathways for 5-Ethylbenzo[d]oxazol-2(3H)-one involve electrophilic substitution on the aromatic ring, nucleophilic attack at the carbonyl carbon, and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution on the Benzo[d]oxazolone Ring

The benzoxazolone ring system is generally susceptible to electrophilic aromatic substitution. The directing influence of the substituents on the ring dictates the position of substitution. The ethyl group at the 5-position is an ortho-, para-directing activator, while the heterocyclic portion of the molecule can exert more complex effects. Common electrophilic aromatic substitution reactions include halogenation and nitration. mnstate.eduuci.edupressbooks.pub For instance, treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the benzene (B151609) ring. masterorganicchemistry.com The precise location of substitution (ortho or para to the ethyl group) would be influenced by steric hindrance and the electronic effects of the oxazolone (B7731731) ring.

Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon in the oxazolone ring is electrophilic and thus a target for nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to many transformations of benzoxazolones. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comksu.edu.sa Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then undergo various subsequent reactions. For example, hydrolysis with a strong base would lead to the opening of the oxazolone ring. The rate of these reactions is influenced by both electronic and steric factors. masterorganicchemistry.com

Reactions Involving the N-H Proton (e.g., Alkylation, Acylation)

The proton attached to the nitrogen atom is acidic and can be removed by a base. neu.edu.tr The resulting anion is a potent nucleophile and can readily participate in alkylation and acylation reactions. rsc.orgevitachem.com For example, reaction with an alkyl halide in the presence of a base like potassium carbonate can introduce an alkyl group at the N-3 position. sci-hub.se Similarly, acylation can be achieved using acyl chlorides or anhydrides. These N-substituted derivatives often exhibit distinct biological activities compared to the parent compound. researchgate.net

Proposed Mechanistic Aspects of Benzoxazolone Formation and Transformations

The formation and subsequent reactions of the benzoxazolone ring system involve key mechanistic steps that are crucial for understanding its chemistry.

Ring-Opening and Ring-Closing Reactions

The formation of the this compound ring typically proceeds via a ring-closing reaction of a corresponding 2-amino-4-ethylphenol (B1269030) derivative. This intramolecular cyclization can be facilitated by reagents like phosgene (B1210022) or its equivalents, which provide the carbonyl carbon.

Conversely, the benzoxazolone ring can undergo ring-opening reactions under certain conditions. neu.edu.tr For example, strong nucleophiles or harsh acidic or basic conditions can lead to the cleavage of the heterocyclic ring. jsynthchem.com The stability of the ring is a key factor in its utility as a synthetic intermediate. The principles of ring-closure, as outlined by Baldwin's rules, can provide insight into the favorability of these cyclization and ring-opening processes. libretexts.orgwikipedia.org

Influence of Substituents on Reaction Selectivity and Rate

Substituents on the benzoxazolone ring play a critical role in modulating its reactivity. semanticscholar.orgjmchemsci.com The ethyl group at the 5-position, being an electron-donating group, activates the benzene ring towards electrophilic aromatic substitution and influences the regioselectivity of these reactions. mnstate.eduuci.edu Electron-withdrawing or electron-donating groups at other positions on the ring can further modify the electron density distribution and steric environment, thereby affecting the rates and outcomes of various reactions. For instance, the presence of a chlorine atom at the 5-position has been shown to affect the apoptotic process in certain biological studies. jmchemsci.com

Interactive Table of Reaction Types and Conditions

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Substituted benzoxazolone
N-AcylationAcyl chloride or Anhydride, BaseN-Acylated benzoxazolone
NitrationHNO3, H2SO4Nitro-substituted benzoxazolone
HalogenationX2 (e.g., Br2, Cl2), Lewis Acid (e.g., FeX3)Halo-substituted benzoxazolone
HydrolysisStrong Base (e.g., NaOH)Ring-opened aminophenol derivative

Spectroscopic and Structural Elucidation of 5 Ethylbenzo D Oxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-Ethylbenzo[d]oxazol-2(3H)-one displays characteristic signals that correspond to the protons of the ethyl group and the aromatic ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the downfield region of the spectrum, influenced by their substitution pattern.

Aromatic Protons: The protons on the benzoxazolone ring system typically resonate in the range of δ 7.0-8.0 ppm. Their specific chemical shifts and coupling constants (J values) are dependent on the electronic effects of the ethyl group and the heterocyclic ring.

Ethyl Group Protons: The methylene protons (CH₂) of the ethyl group are expected to appear as a quartet, while the methyl protons (CH₃) will be observed as a triplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Carbonyl Carbon: The carbonyl carbon (C=O) of the oxazolone (B7731731) ring is a key diagnostic signal, typically appearing significantly downfield in the spectrum.

Aromatic Carbons: The carbon atoms of the benzene ring will produce a series of signals in the aromatic region (approximately δ 110-150 ppm).

Ethyl Group Carbons: The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group will have characteristic upfield shifts.

A representative ¹³C NMR spectrum of a related benzoxazole (B165842) derivative showed signals at 14.43, 17.82, 61.06, 78.28, 110.68, 120.49, 123.65, 125.38, 126.59, 126.81, 127.66, 130.91, 133.08, 133.58, 139.38, 149.69, 151.19, 163.61, and 165.05 ppm. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.edu HMBC is particularly useful for identifying the connections between the ethyl group and the benzoxazolone ring, as well as for confirming the positions of substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. researchgate.netsdsu.edumdpi.com

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (in the tautomeric form)~3070
C=O Stretch (lactone)~1769
C=N Stretch~1487
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
Aromatic C=C Stretch~1450-1600

Data compiled from studies on similar benzoxazolone derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. sdsu.edumdpi.comsmolecule.comresearchgate.net For this compound (C₉H₉NO₂), the expected molecular weight is approximately 163.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic fragments of the benzoxazolone ring system.

Advanced Spectroscopic Methods for Detailed Structural Analysis

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other advanced spectroscopic techniques can provide further detailed information. For instance, high-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. X-ray crystallography, if a suitable crystal can be obtained, can provide the definitive three-dimensional structure of the molecule in the solid state.

Theoretical and Computational Studies of 5 Ethylbenzo D Oxazol 2 3h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of 5-Ethylbenzo[d]oxazol-2(3H)-one. epstem.netmdpi.com These calculations involve solving the Schrödinger equation for the molecule to determine its optimized geometry, electronic energy, and various molecular properties. rjmseer.com

The benzoxazolone core is a planar, rigid heterocyclic system. rsc.org The fusion of a benzene (B151609) ring with a cyclic carbamate (B1207046) (oxazolone) ring results in a distinct electronic profile. researchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate vibrational frequencies to confirm that the structure corresponds to a true energy minimum. plos.orgdergipark.org.tr Such calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Calculated Thermodynamic and Electronic Properties of a Representative Benzoxazolone Derivative (Note: Data for the specific 5-ethyl derivative is not readily available in the literature; this table represents typical values for a related benzoxazolone structure calculated using DFT methods for illustrative purposes.)

PropertyCalculated ValueUnit
Total Energy-XXX.XXXXHartrees
Enthalpy of FormationXX.XkJ/mol
Dipole MomentX.XXDebye
Ionization PotentialX.XXeV
Electron AffinityX.XXeV

This interactive table is based on typical data from quantum chemical calculations on similar heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biological macromolecules, molecular docking and molecular dynamics (MD) simulations are employed. sci-hub.se These computational techniques predict the preferred binding orientation and affinity of a ligand to the active site of a target protein.

Molecular Docking: This process involves computationally placing the 3D structure of this compound into the binding pocket of a target protein. nih.gov Scoring functions are then used to estimate the binding energy and rank different binding poses. The benzoxazolone scaffold is known to interact with various biological targets. The oxazolone (B7731731) moiety, with its hydrogen bond donor (NH) and acceptor (C=O, ring oxygen) sites, can form key interactions with amino acid residues in a protein's active site. rsc.org The ethyl group at the 5-position contributes to the lipophilicity, potentially engaging in hydrophobic interactions within the binding pocket. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. sci-hub.se These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. sci-hub.se For instance, simulations can reveal whether the initial docked pose is stable or if the ligand reorients within the active site to find a more favorable conformation.

Conformational Analysis and Tautomerism Studies

Tautomerism: this compound can exist in different tautomeric forms. The primary tautomerism involves the cyclic carbamate moiety, which can exist in the lactam (keto) form or the lactim (enol) form. google.com

Keto form: this compound

Enol form: 5-Ethyl-2-hydroxybenzo[d]oxazole

Quantum chemical calculations consistently show that the keto form is significantly more stable than the enol form for the benzoxazolone system, often by a considerable energy difference (e.g., ~60 kJ/mol). researchgate.net This thermodynamic preference means that under normal conditions, the compound exists almost exclusively as the 2(3H)-one tautomer. However, the presence of the less stable enol tautomer can be important for its chemical reactivity, particularly in reactions involving N-substitution under basic conditions. rsc.orgresearchgate.net

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the sites most susceptible to electrophilic attack. For a molecule to be a good electron donor (nucleophile), it should have a high-energy HOMO. wpmucdn.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Its energy level is related to the electron affinity, and its distribution shows the sites most susceptible to nucleophilic attack. For a molecule to be a good electron acceptor (electrophile), it should have a low-energy LUMO. wpmucdn.com

For this compound, quantum chemical calculations can determine the energies and electron density distributions of the HOMO and LUMO. researchgate.net The HOMO is typically distributed over the electron-rich benzene ring and the heteroatoms, while the LUMO is often localized on the carbonyl group and the aromatic system.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive.

Table 2: Illustrative Frontier Orbital Data for a Benzoxazolone System (Note: This table provides representative values. The exact energies for this compound would require specific calculations.)

OrbitalEnergy (eV)Description
EHOMO-X.XXIndicates nucleophilic character; site of electrophilic attack.
ELUMO-X.XXIndicates electrophilic character; site of nucleophilic attack.
ΔE(LUMO-HOMO)X.XXCorrelates with chemical reactivity and stability.

This interactive table is based on typical data from FMO analysis of similar heterocyclic compounds.

By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic reactions on the this compound molecule. researchgate.net

Derivatives and Structure Activity Relationships Sar of 5 Ethylbenzo D Oxazol 2 3h One Analogs

Design Principles for Benzoxazolone Derivatives as Chemical Probes

The design of benzoxazolone derivatives as chemical probes is rooted in their capacity to serve as a stable and versatile scaffold. researchgate.net Medicinal chemists utilize this heterocycle because it can mimic a phenol (B47542) or catechol moiety in a metabolically robust template, sharing similar pKa values and electronic charge distributions. researchgate.net This bioisosteric relationship is a key principle in its design.

Key design strategies for developing benzoxazolone-based probes include:

Functionalization: Introducing a wide array of substituents at various positions, particularly on the nitrogen atom (N-3) and the benzene (B151609) ring (positions 5, 6, and 7), to modulate biological activity and selectivity. The electronic characteristics of the nitrogen atom at the third position can be particularly decisive for biological activity. nih.gov

Conformational Rigidity: The rigid, bicyclic structure of the benzoxazolone core provides a fixed orientation for appended functional groups, which can lead to higher affinity and selectivity for specific biological targets. nih.gov

Spectroscopic Tuning: For fluorescent probes, modifications to the benzoxazolone structure can be made to tune absorption and emission properties, for example, by converting an attached alkyne or azide (B81097) to a triazole via copper-catalyzed azide-alkyne coupling (CuAAC) reactions.

These principles have enabled the development of benzoxazolone derivatives as high-affinity ligands and probes for a wide range of biological targets, including enzymes, G-protein coupled receptors, and ion channels. researchgate.net

Structure-Activity Correlations in Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Benzoxazolone derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate. nih.gov SAR studies on a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones revealed insights into their inhibitory potential against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).

Generally, these derivatives showed moderate inhibitory activity. The potency was influenced by the nature and position of substituents on the aryl ring of the propenoyl side chain. For instance, compound 4 in a specific study, 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one, emerged as a notable compound. nih.gov While all tested compounds were less potent than the reference drug Acetazolamide (AZA), the data indicates that electronic properties of the substituents play a role in modulating inhibitory activity against these isoenzymes. nih.gov

Below is a table summarizing the carbonic anhydrase inhibitory activity for a series of benzoxazolone derivatives.

CompoundSubstituent (R)hCA I IC₅₀ (µM)hCA II IC₅₀ (µM)
1 4-Fluorophenyl69.5748.46
2 4-Chlorophenyl63.3139.29
3 4-Bromophenyl52.8827.65
4 4-(Trifluoromethyl)phenyl29.7418.14
5 4-Nitrophenyl41.1922.53
6 4-Methylphenyl65.2341.27
7 4-Methoxyphenyl59.8533.71
8 2-Thienyl48.7229.84
AZA Reference Drug16.588.37
Data sourced from a study on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. nih.gov

SAR in Sigma Receptor Ligand Design

The benzoxazolone moiety is a key structural feature in the design of high-affinity and selective ligands for sigma receptors, particularly the sigma-1 subtype. nih.govresearchgate.net

The affinity and selectivity of benzoxazolone derivatives for sigma receptors are strongly influenced by the type and position of substituents, typically on an N-benzyl moiety attached to the benzoxazolone nitrogen. nih.govresearchgate.net

Key SAR findings include:

Positional Isomerism: Substituents in the para-position of the N-benzyl ring generally lead to higher affinity for sigma-1 receptors compared to the corresponding ortho-substituted compounds. nih.govresearchgate.net

Nature of Substituents: Small, lipophilic groups or halogen atoms at the para-position are favorable. For example, compounds with para-substituents like Chlorine (Cl), Fluorine (F), or a methyl group (CH₃) exhibit high affinity. nih.govresearchgate.net

Selectivity: The benzoxazolone core itself appears to confer a preference for the sigma-1 subtype. nih.govresearchgate.net The highest selectivity for the sigma-1 receptor over the sigma-2 receptor was achieved with a chlorine atom in the para-position of the N-benzyl ring. This compound demonstrated a Kᵢ value of 0.1 nM for sigma-1 and 427 nM for sigma-2, resulting in a selectivity ratio of 4270. nih.govresearchgate.net

The following table presents binding affinities of N-benzyl-benzoxazolone derivatives for sigma-1 and sigma-2 receptors.

CompoundSubstituent on Benzyl Ringσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity Ratio (σ₂/σ₁)
1 H0.8650812.5
2 2-F22.0110050.0
3 4-F0.45601400.0
4 2-Cl15.078052.0
5 4-Cl0.14274270.0
6 2-CH₃18.0125069.4
7 4-CH₃0.66101016.7
Data highlights the preference for para-substitution and the high affinity of the 4-Cl derivative. nih.gov

In another class of benzoxazolone derivatives designed as sigma receptor ligands, a flexible alkylamine chain is attached to the nitrogen atom. SAR studies in this area, including related benzothiazolone analogs, show that the length of the linker and the nature of the terminal amine are critical for affinity.

For instance, in a series of 3-(aminoalkyl)-benzoxazolone and benzothiazolone derivatives, a propyl linker (a three-carbon chain) between the benzoxazolone nitrogen and a piperidine (B6355638) ring resulted in a compound with high affinity for sigma-1 sites (Kᵢ = 8.5 nM) and significant selectivity over sigma-2 sites (87-fold less affinity). nih.gov While a systematic study varying only the linker length for a fixed amine was not detailed in the provided sources, comparisons between related compounds suggest that a 2- to 3-atom linker is optimal. The size and basicity of the alkylamine ring, such as piperidine, are crucial for establishing the necessary interactions within the receptor binding pocket. nih.gov

SAR in Antiproliferative and Related Molecular Mechanism Studies

The benzoxazole (B165842) and benzoxazolone scaffolds are present in numerous compounds investigated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov

SAR studies on benzoxazolone and related derivatives reveal that structural modifications significantly impact their cytotoxic or antiproliferative effects in cell-based assays.

Side Chain Modifications: In a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, the introduction of a 4-trifluoromethylphenyl group led to the highest cytotoxicity against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. nih.gov This suggests that strong electron-withdrawing groups on the side chain can enhance antiproliferative activity.

Hydrazone Derivatives: For 2-benzoxazolyl hydrazones, the replacement of a 2-acetylpyridine (B122185) moiety with other 2-acylpyridine groups resulted in compounds with nanomolar antiproliferative activity. In contrast, hydrazones derived from α-(N)-acetyldiazines or quinolines showed lower potency, inhibiting cell growth in the micromolar range. nih.gov This indicates high sensitivity to the structure of the heterocyclic group attached via the hydrazone linker.

Targeted Modifications: In the development of c-Met kinase inhibitors, structural modifications focusing on the hydroxyl substituent of a hydroxybenzoxazole scaffold were critical for achieving potent inhibition. documentsdelivered.com

General Trends: The presence of electron-withdrawing and electron-releasing groups at different positions can enhance the antiproliferative effects of benzoxazole derivatives. researchgate.net For example, a benzoxazole derivative bearing a thiophene (B33073) substituent showed strong activity in Diffuse Large B-cell Lymphoma (DLBCL) models. researchgate.net

The table below shows the cytotoxic activity of selected benzoxazolone derivatives against two cancer cell lines.

CompoundSubstituent (R)A549 CC₅₀ (µM)C6 CC₅₀ (µM)
1 4-Fluorophenyl55.4849.32
2 4-Chlorophenyl38.6231.75
3 4-Bromophenyl31.6928.33
4 4-(Trifluoromethyl)phenyl19.8615.21
5 4-Nitrophenyl24.1720.38
6 4-Methylphenyl49.8142.94
7 4-Methoxyphenyl42.6637.85
8 2-Thienyl28.7324.57
Data from a study on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, where CC₅₀ is the concentration causing 50% cell death. nih.gov

Molecular Targets and Binding Modes (e.g., Topoisomerase II inhibition)

The benzoxazolone scaffold is a key component in a variety of pharmacologically active molecules. Analogs of this structure have been identified as inhibitors of several crucial enzymes, with DNA topoisomerase II being a significant molecular target. DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes like replication, transcription, and chromosome segregation. Their inhibition can lead to cell cycle arrest and apoptosis, making them a validated target for anticancer therapies.

While direct studies on 5-Ethylbenzo[d]oxazol-2(3H)-one are limited, research on the broader class of benzoxazole derivatives provides significant insights into their mechanism of action. It has been established that the fused heterocyclic system of benzoxazoles is critical for their activity as topoisomerase inhibitors. Structure-activity relationship studies have revealed that substitutions on the benzene ring of the benzoxazolone core significantly influence their inhibitory potency against Topoisomerase II. For instance, the presence of a nitro or methyl group at certain positions has been shown to enhance the inhibitory properties.

Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to its protein target, have been employed to understand the interaction between benzoxazolone derivatives and Topoisomerase II. These studies suggest that the benzoxazolone moiety can fit into specific binding pockets of the enzyme, leading to its inhibition. The nature and position of substituents on the benzoxazolone ring dictate the binding affinity and specificity. For example, bulky groups at certain positions can enhance both Topoisomerase I and II inhibition, suggesting an interaction with a sizable pocket in the enzyme.

Table 1: Influence of Substituents on Topoisomerase II Inhibitory Activity of Benzoxazole Analogs

Substituent Position Substituent Type Effect on Topoisomerase II Inhibition
General Nitro Group Enhanced Activity
General Methyl Group Enhanced Activity

Note: This table represents general findings for the benzoxazole class of compounds.

Rational Design of New Benzoxazolone Analogs based on SAR Data

The rational design of new, more potent, and selective benzoxazolone analogs hinges on a thorough understanding of their structure-activity relationships. The goal is to systematically modify the chemical structure to optimize its interaction with the target enzyme, in this case, Topoisomerase II.

The design process begins with the core this compound scaffold. Based on existing SAR data for related compounds, medicinal chemists can make informed decisions about which parts of the molecule to modify. Key areas for modification include:

Substitutions on the Benzene Ring: The ethyl group at the 5-position serves as a starting point. Analogs with different alkyl chains (e.g., methyl, propyl, butyl) could be synthesized to probe the size of the hydrophobic pocket in the enzyme's active site. Furthermore, introducing electron-withdrawing or electron-donating groups at other positions on the benzene ring could modulate the electronic properties of the molecule and its binding affinity.

Modifications at the N-3 Position: The nitrogen atom at the 3-position of the oxazolone (B7731731) ring is another critical site for modification. Introducing various substituents at this position can alter the molecule's solubility, cell permeability, and interaction with the target.

Alterations of the Oxazolone Ring: While generally considered a crucial part of the pharmacophore, subtle modifications to the oxazolone ring itself could be explored to fine-tune the compound's activity and selectivity.

Computational tools play a vital role in this rational design process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to build models that correlate the structural features of a series of compounds with their biological activity. These models can then predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and biological testing.

For instance, if SAR data indicates that a larger hydrophobic group at the 5-position is beneficial for activity, new analogs with isopropyl or tert-butyl groups could be designed. Molecular docking simulations would then be used to predict how these new analogs bind to Topoisomerase II, providing insights into potential improvements in binding affinity and guiding further design efforts. This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective enzyme inhibitors based on the benzoxazolone scaffold.

Applications in Chemical Research and Materials Science

Benzoxazolone Scaffolds as Building Blocks in Complex Molecule Synthesis

The benzoxazolone nucleus is widely regarded as a "privileged scaffold" in medicinal and synthetic chemistry. ucl.ac.beresearchgate.net This designation stems from its advantageous physicochemical properties and its capacity for extensive chemical modification, which allows it to serve as a foundational structure for building more complex molecules. rsc.orgnih.gov The rigid, planar benzoxazolone ring system provides a stable platform with well-defined points for chemical elaboration, enabling the directional implementation of various side chains. ucl.ac.beneu.edu.tr

The versatility of the benzoxazolone scaffold is a key asset in organic synthesis. neu.edu.tr Chemists can modify the molecule at several positions, primarily on the nitrogen atom of the oxazolone (B7731731) ring and on the fused benzene (B151609) ring. This adaptability allows for the creation of a large diversity of derivatives. ucl.ac.be Traditional synthesis of the benzoxazole (B165842) core often involves the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids or aldehydes. researchgate.netresearchgate.net The development of new synthetic methodologies continues to expand the accessibility and variety of these scaffolds. umn.edursc.orgrsc.org

The stability of the benzoxazolone core is another crucial feature. It can serve as a bioisosteric replacement for less stable chemical groups, such as phenols and catechols, which are prone to metabolic breakdown or oxidation. ucl.ac.beresearchgate.netrsc.org By incorporating the benzoxazolone scaffold, chemists can design molecules with improved pharmacokinetic profiles while maintaining or altering biological activity. ucl.ac.bersc.org

Table 1: Synthetic Routes to Benzoxazole Derivatives

Reaction TypeReactantsDescriptionReference
Condensation2-Aminophenols and Carboxylic Acids/DerivativesA common and straightforward method for constructing the benzoxazole nucleus. researchgate.netresearchgate.net
Cyclizationo-HydroxyanilidesIntramolecular reaction to form the fused ring system. researchgate.net
Microwave-Assisted Synthesis2-Aminobenzoxazole (B146116) and other reagentsA green chemistry approach that can offer excellent yields and high purity without the need for toxic catalysts. rsc.orgrsc.org
N-Alkylation/ArylationUnsubstituted Benzoxazolones and Alkyl/Aryl HalidesModification at the nitrogen atom to introduce various substituents. rsc.org

Role in the Development of Targeted Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, in a selective manner. nih.gov They are invaluable tools for understanding complex biological processes and for validating new drug targets. nih.govnih.gov The benzoxazolone scaffold, including 5-Ethylbenzo[d]oxazol-2(3H)-one, serves as an excellent starting point for the development of such probes. nih.govsci-hub.se

The development of these probes often follows a structure-guided approach. sci-hub.se Researchers can synthesize a library of benzoxazolone derivatives and screen them for activity against a specific biological target. Through analysis of the structure-activity relationships (SAR), the molecule can be optimized to enhance its potency and selectivity. nih.govsci-hub.se A well-designed chemical probe should ideally have a high affinity for its intended target and significantly lower affinity for other related targets to ensure that the observed biological effects are due to the specific interaction being studied. nih.gov

For instance, benzoxazolone analogs have been successfully developed as the first potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a protein involved in gene regulation. sci-hub.se These probes were used to study the protein's function in cellular processes, demonstrating that the lead compound could engage with the target protein in cells and affect the transcription of its target genes. sci-hub.se Such studies highlight how benzoxazolone-based probes can be instrumental in elucidating the roles of specific proteins in both normal physiology and disease. rsc.orgsci-hub.se

Table 2: Examples of Benzoxazolone-Based Chemical Probes

Probe Derivative ClassBiological TargetApplicationReference
Benzo[d]oxazol-2(3H)-one analogsChromodomain Y-like (CDYL) proteinStudying epigenetic mechanisms and neuronal development. sci-hub.se
Benzoxazolone-based hybridsVarious macromolecular targetsUsed in cancer research to explore new therapeutic strategies. rsc.org
Benzoxazolone derivativesTranslocator protein (TSPO)Development of imaging probes for neuroinflammation. nih.gov

Potential in Material Science Applications

While the primary focus of benzoxazolone research has been in medicinal chemistry, the unique properties of these heterocyclic compounds also suggest potential applications in materials science. umn.edu The benzoxazole moiety is known for its fluorescent properties, which makes it a candidate for use in the development of advanced materials. cymitquimica.com

For example, related styryl dyes containing the benzoxazole unit are used as sensitizers and optical brighteners. globalresearchonline.net The photophysical properties of these compounds can be tuned by modifying their molecular structure, making them suitable for applications in light-emitting devices or sensors. cymitquimica.com The rigid and planar structure of the benzoxazolone core, combined with the potential for introducing various functional groups, allows for the design of materials with specific electronic or optical characteristics.

Research into complex organic compounds containing the benzoxazolium core has pointed to their potential use in organic electronics and photonics. cymitquimica.com The stability and solubility of these materials can be influenced by substituents, such as the ethyl group in this compound. Further research may uncover applications in areas like organic light-emitting diodes (OLEDs) or as components in other functional materials. cymitquimica.comglobalresearchonline.net

Development of Novel Heterocyclic Compounds for Chemical Libraries

Chemical libraries are collections of diverse small molecules that are essential for high-throughput screening and drug discovery. The goal is to populate these libraries with compounds that cover a wide area of "chemical space," increasing the probability of finding a "hit" for a given biological target. researchgate.net

The benzoxazolone scaffold is an ideal starting point for generating such libraries due to its synthetic tractability and "privileged" status. ucl.ac.beresearchgate.net The ability to easily introduce a variety of substituents on the benzoxazolone core allows for the rapid creation of a large number of distinct, yet related, compounds. neu.edu.trmdpi.com The synthesis of this compound itself is a step in the creation of a substituted benzoxazolone that can be further modified.

The creation of novel heterocyclic compounds is a continuous effort in chemical research. nih.gov By using foundational structures like benzoxazolones, chemists can explore new molecular architectures and functionalities. These efforts expand the available tools for chemical biology and medicinal chemistry, paving the way for the discovery of new probes and therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for preparing 5-substituted benzo[d]oxazol-2(3H)-one derivatives, and how can they be optimized for ethyl substitution?

  • Methodological Answer : Two primary methods are reported:
  • Green synthesis : Reaction of 2-aminophenol derivatives with carbonyl sources (e.g., ethyl chloroacetate) under mild conditions, yielding substituted benzoxazolones .
  • Alkylation strategies : Nucleophilic substitution of benzoxazolone precursors with alkyl halides (e.g., 1,4-dibromobutane) in polar aprotic solvents like DMF, using K₂CO₃ as a base .
    For ethyl substitution, optimize reaction temperature (60–80°C) and stoichiometry of ethylating agents (e.g., bromoethane) to minimize side products. Confirm purity via TLC and column chromatography (hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques (NMR, IR) unambiguously characterize 5-ethylbenzo[d]oxazol-2(3H)-one?

  • Methodological Answer :
  • ¹H NMR : The ethyl group’s methyl protons appear as a triplet (δ ~1.3–1.5 ppm), while methylene protons resonate as a quartet (δ ~2.4–2.6 ppm). The oxazolone NH proton is a broad singlet (δ ~11.0–11.3 ppm) .
  • ¹³C NMR : The ethyl carbons appear at δ ~10–15 ppm (CH₃) and δ ~25–30 ppm (CH₂). The oxazolone carbonyl is δ ~155 ppm, distinct from ketone carbons (δ ~188–210 ppm) .
  • IR : Two carbonyl stretches: oxazolone (1753–1736 cm⁻¹) and ethyl ketone (1694–1661 cm⁻¹) .

Q. What in vitro assays are suitable for screening the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on human carcinoma cell lines (e.g., pancreatic adenocarcinoma, non-small cell lung cancer) .
  • Neurological : Radioligand binding assays for sigma receptor affinity (e.g., σ₁/σ₂ subtypes) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced sigma receptor affinity?

  • Methodological Answer :
  • Develop a 3D pharmacophore model using software like Catalyst or MOE. Key features:
  • Hydrophobic aromatic regions (benzoxazolone core).
  • Hydrogen bond acceptor (oxazolone carbonyl).
  • Positive ionizable group (ethyl side chain for σ₁ selectivity) .
  • Validate with molecular dynamics simulations and free energy perturbation (FEP) calculations to predict binding free energies .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for ethyl-substituted benzoxazolones?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with varied ethyl chain lengths (e.g., propyl, butyl) to isolate steric/electronic effects .
  • Step 2 : Perform comparative NMR/X-ray crystallography to confirm substituent orientation and dimerization via hydrogen bonding .
  • Step 3 : Use QSAR models to correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity data .

Q. What are the degradation pathways of nitro- and hydroxy-substituted benzoxazolones, and how do they inform environmental stability studies?

  • Methodological Answer :
  • Nitro derivatives : Microbial degradation by Pantoea ananatis produces hydroxylated intermediates via nitroreductases. Monitor via HPLC with UV detection (λ = 254 nm) .
  • Hydroxy derivatives : Oxidative cleavage under UV light generates quinone-like byproducts. Characterize via LC-MS and assess ecotoxicity using Daphnia magna assays .

Q. How can regioselective functionalization of the benzoxazolone core be achieved for ethyl-substituted analogs?

  • Methodological Answer :
  • Friedel-Crafts acylation : Use AlCl₃ as a catalyst to introduce acetyl groups at the 7-position, followed by NaBH₄ reduction and ethyl group substitution .
  • TDAE-mediated reactions : Generate benzoxazolinonic anions for nucleophilic addition to electrophiles (e.g., bromomethyl ketones) .

Methodological Notes

  • Synthetic Optimization : Prioritize green solvents (e.g., ethanol, water) and catalysts (e.g., K₂CO₃) to improve yield and sustainability .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and combustion analysis for elemental confirmation .
  • Biological Assays : Include positive controls (e.g., SN79 for sigma receptors ) and validate results with triplicate replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.